N-(4-cyanopyridin-2-yl)acetamide
Overview
Description
N-(4-cyanopyridin-2-yl)acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a cyano group at the 4-position and an acetamide group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-cyanopyridine and acetic anhydride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in a different class of compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: this compound oxo derivatives.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyanopyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-cyanopyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-cyanopyridine
2-cyanopyridine
4-cyanopyridine N-oxide
(4-cyanopyridin-2-yl)boronic acid
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Biological Activity
N-(4-cyanopyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structural features, particularly the cyano group and the pyridine ring, play pivotal roles in its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
This compound features a pyridine ring substituted with a cyano group at the 4-position and an acetamide group. This unique configuration allows for specific interactions with biological molecules, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and receptors. The cyano group enhances electron-withdrawing properties, influencing the compound's reactivity and binding affinity. The following mechanisms have been identified:
- Enzyme Inhibition : this compound has shown potential as an inhibitor of various enzymes involved in critical biochemical pathways. For instance, studies indicate its capability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .
- Antiproliferative Effects : Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. Its effectiveness is linked to the inhibition of growth factor receptors and subsequent apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications to its structure can significantly affect its biological activity. Key findings include:
Case Studies
- Inhibition of Tyrosine Kinases : A study evaluated the compound's effectiveness against epidermal growth factor receptor (EGFR) and BRAF V600E mutations. This compound demonstrated significant inhibition with IC50 values comparable to established drugs like Doxorubicin .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related cyanopyridine derivatives, suggesting that modifications similar to those in this compound could enhance activity against specific pathogens .
- Antiparasitic Properties : Research into similar compounds indicated potential antiparasitic activity, suggesting a broader therapeutic application beyond oncology .
Properties
IUPAC Name |
N-(4-cyanopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGRDNWIGVCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738834 | |
Record name | N-(4-Cyanopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939997-68-9 | |
Record name | N-(4-Cyanopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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